

A Comprehensive Technical Guide to Carbonyl Reduction Using Lithium Aluminum Hydride (LiAlH₄)

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Compound of Interest

Compound Name: LAH₄

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This in-depth guide explores the fundamental principles and practical applications of carbonyl reduction using lithium aluminum hydride (LiAlH₄), a powerful and versatile reducing agent in modern organic synthesis. This document provides a detailed overview of the reaction mechanisms, substrate scope, experimental protocols, and quantitative data to facilitate its effective use in research and development.

Core Principles of LiAlH₄ Reduction

Lithium aluminum hydride is a potent, nucleophilic reducing agent capable of reducing a wide array of polar functional groups, most notably the carbonyl group (C=O) in aldehydes, ketones, carboxylic acids, esters, and amides.^{[1][2][3][4]} The high reactivity of LiAlH₄ stems from the polarized aluminum-hydrogen (Al-H) bond, which effectively delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.^{[4][5]} Due to its high reactivity, LiAlH₄ reacts violently with protic solvents, including water and alcohols, and therefore requires anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF) for safe and effective use.^{[1][6]}

Reaction Mechanisms

The reduction of carbonyl compounds by LiAlH₄ proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. The specific pathway, however, varies depending on the nature of

the carbonyl substrate.

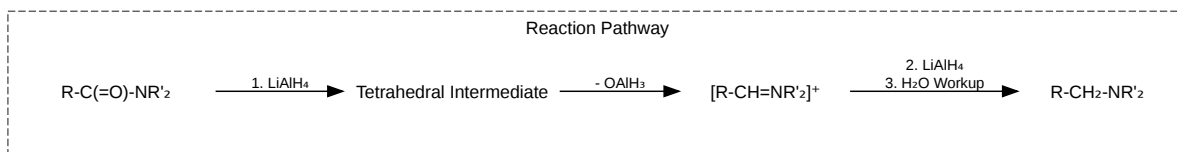
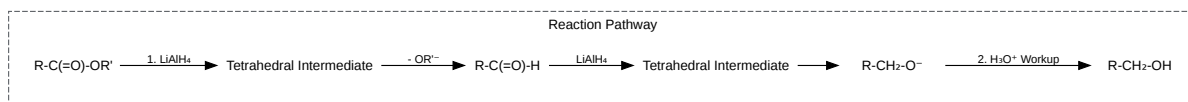
Aldehydes and Ketones

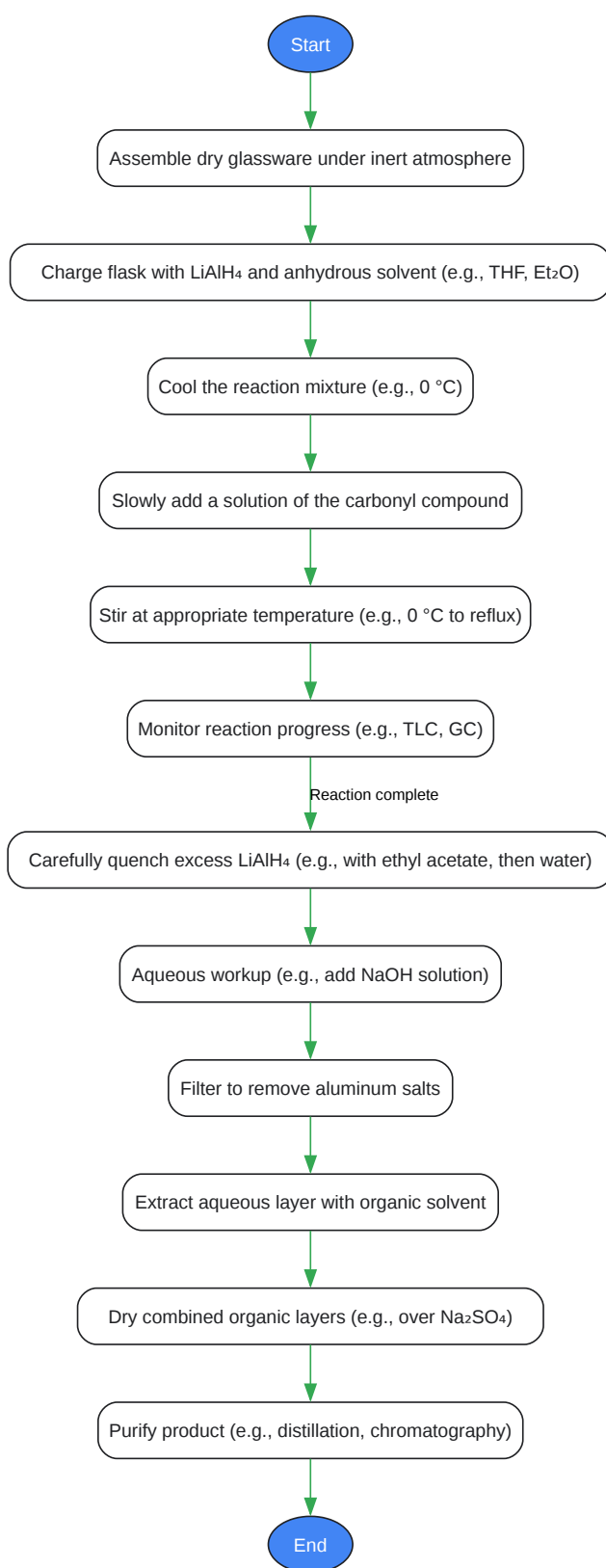
Aldehydes and ketones are reduced to primary and secondary alcohols, respectively. The mechanism involves the initial transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide during the workup step yields the alcohol.^{[1][4][7][8]}

Fig. 1: Reduction of Aldehydes and Ketones

Esters and Carboxylic Acids

Esters and carboxylic acids are both reduced to primary alcohols.^{[1][9]} The reduction of an ester initially involves hydride attack at the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde, which is subsequently reduced to the primary alcohol.^{[9][10]} The reduction of carboxylic acids first involves an acid-base reaction where the acidic proton is removed by the hydride, followed by reduction of the carboxylate.^{[3][11]}





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